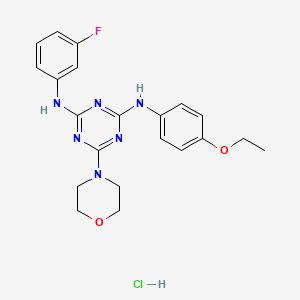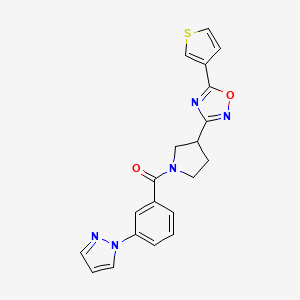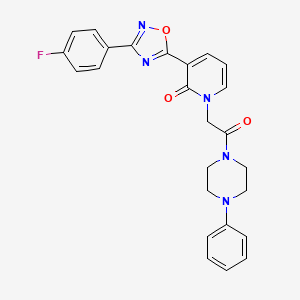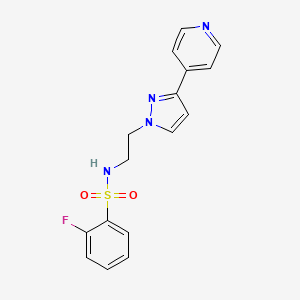
N2-(4-ethoxyphenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also has an ethoxyphenyl group, a fluorophenyl group, and a morpholino group attached to the triazine ring. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazine ring would likely contribute to the rigidity of the molecule, while the ethoxyphenyl, fluorophenyl, and morpholino groups could potentially introduce some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A new series of pyrimidine derivatives linked with morpholinophenyl groups, including variations related to N2-(4-ethoxyphenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride, have been synthesized and evaluated for their biological activities. These compounds were found to exhibit significant larvicidal activity against third instar larvae, highlighting their potential as effective insecticidal agents. The presence of specific substituents like trifluoro, fluorine, hydroxy, nitro, and methoxy groups attached to the benzyl ring enhanced their activity, demonstrating the influence of molecular modifications on biological efficacy (Gorle et al., 2016).
Antimicrobial Activities
Further research into derivatives of 1,2,4-triazole, which share a structural similarity with the compound of interest, has revealed their potential in antimicrobial applications. Novel synthesis methods have led to compounds with good to moderate activities against various microorganisms, suggesting the versatility of this chemical framework in developing new antimicrobial agents. The innovative synthesis strategies and resultant antimicrobial efficacy underscore the importance of triazine derivatives in medicinal chemistry and drug development (Bektaş et al., 2007).
Advanced Material Synthesis
Research into the synthesis of 6- and 7-membered N-heterocycles using α-phenylvinylsulfonium salts presents another avenue of scientific application. This methodology enables the creation of C-substituted morpholines and piperazines, among others, through reactions that exhibit high levels of regio- and diastereoselectivity. Such synthetic approaches not only expand the utility of triazine derivatives in organic synthesis but also open up new possibilities for designing complex molecules with potential applications in material science and pharmacology (Matlock et al., 2015).
Water Treatment Technologies
Innovations in water treatment technologies have also been explored through the synthesis of novel sulfonated thin-film composite nanofiltration membranes. By incorporating sulfonated aromatic diamine monomers, researchers have improved the water flux of these membranes without compromising dye rejection capabilities. This advancement indicates the potential of N2-(4-ethoxyphenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride related compounds in enhancing water purification processes, demonstrating the compound's versatility beyond pharmaceutical applications (Liu et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-N-(4-ethoxyphenyl)-2-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O2.ClH/c1-2-30-18-8-6-16(7-9-18)23-19-25-20(24-17-5-3-4-15(22)14-17)27-21(26-19)28-10-12-29-13-11-28;/h3-9,14H,2,10-13H2,1H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVDSEWBVXDBRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2755325.png)
![2-(2-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2755327.png)
![2-[(3S,5S,6R)-5-(3-Chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid](/img/structure/B2755330.png)
![5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2755332.png)

![3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected](/img/structure/B2755336.png)


![3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2755339.png)



![N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2755346.png)
